ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
IUPAC Nomenclature and Systematic Analysis
The IUPAC name systematically delineates the compound’s polycyclic framework and substituents:
- Parent system : The tricyclic core comprises 4H-cyclopentathieno[2,3-d]pyrimidin-4-one , where a pyrimidine ring (positions 2,3-d) is fused to a thiophene (positions 4,5) and cyclopentane (positions 3,5,6,7).
- Substituents :
This nomenclature adheres to fusion priority rules, with the pyrimidine ring assigned the lowest possible numbers.
Molecular Architecture of Bicyclic and Tricyclic Components
The molecule features two distinct fused systems:
- Tricyclic Core :
- Bicyclic Substituent :
Key Bonding Interactions :
- Thioether Linkage : The sulfur atom at position 2 of the pyrimidine forms a covalent bond with the acetyl group, stabilizing the tricyclic system.
- Amide Bridge : Connects the tricyclic core to the bicyclic thiophene, enabling π-π stacking and dipole interactions.
| Structural Feature | Role |
|---|---|
| Tricyclic pyrimidine-thiophene core | Base for pharmacophore development |
| Ethyl ester | Enhances lipid solubility |
| Phenyl group | Modulates electronic density |
Stereochemical Considerations in Fused Cyclopenta-Thieno-Pyrimidine Systems
The compound’s stereochemistry arises from:
- Cyclopentane Conformation : The saturated cyclopentane adopts an envelope conformation , with carbon C3 (attached to phenyl) as the flap. This introduces axial chirality, though the current derivative lacks resolved chiral centers due to symmetrical substitution.
- Amide Bond Geometry : The trans-configuration of the acetamide bridge minimizes steric clash between the tricyclic core and bicyclic substituent.
- Thiophene Ring Planarity : The thieno-pyrimidine system’s aromaticity enforces coplanarity, while the dihydrocyclopenta[b]thiophene exhibits slight puckering.
Electronic Effects :
Comparative Analysis with Related Thienopyrimidine Derivatives
Thienopyrimidines are celebrated for mimicking purine bases, enabling diverse bioactivities. Key comparisons include:
Unique Advantages of Target Compound :
- The tricyclic core improves binding to ATP pockets in kinases compared to simpler bicyclic analogs.
- The thioacetyl-amide linker augments solubility relative to non-polar thioethers, balancing bioavailability.
- Phenyl vs. Alkyl Substituents : The aromatic phenyl group fosters π-π interactions absent in aliphatic variants, potentially increasing affinity for hydrophobic binding sites.
Properties
Molecular Formula |
C27H25N3O4S3 |
|---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H25N3O4S3/c1-2-34-26(33)22-17-11-7-13-19(17)37-24(22)28-20(31)14-35-27-29-23-21(16-10-6-12-18(16)36-23)25(32)30(27)15-8-4-3-5-9-15/h3-5,8-9H,2,6-7,10-14H2,1H3,(H,28,31) |
InChI Key |
TWJFOGXQNXPTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 2-Mercapto-3-Phenylquinazolin-4(3H)-One
Step 2: Reaction with Ethyl Chloroacetate
-
Reagents : Ethyl chloroacetate, base (e.g., NaOH or KOH).
-
Mechanism : The thiol group attacks the chloroacetyl chloride, displacing chloride to form the sulfanyl-acetate.
Functionalization of the Cyclopenta[b]Thiophene Moiety
The cyclopenta[b]thiophene core (5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) undergoes bromination, amination, and esterification:
Step 1: Bromination
Step 2: Amination
Step 3: Esterification
Coupling Reactions
The sulfanyl-acetyl group from the thieno-pyrimidine moiety is coupled to the cyclopenta[b]thiophene’s amino group via amide bond formation :
Step 1: Acetylation of the Amino Group
Step 2: Sulfanyl-Acetyl Chloride Formation
Step 3: Amide Coupling
Alternative Synthesis Methods
Microwave-Assisted Cyclization (for thieno-pyrimidine core):
-
Reagents : Formamide, urea.
-
Advantage : Reduces reaction time by 20-fold compared to conventional heating.
Purification and Characterization
| Technique | Key Observations | Source |
|---|---|---|
| IR Spectroscopy | Peaks at ~1700 cm⁻¹ (C=O), 3300 cm⁻¹ (NH) | |
| ¹H NMR | δ 4.00 (CH₂), 7.0–8.0 ppm (aromatic protons) | |
| LC-MS/HRMS | [M+H]⁺ ion confirms molecular weight |
Optimization Strategies
-
Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction homogeneity.
-
Catalyst Screening : Triethylamine improves acylation efficiency.
-
Purification : Reverse-phase HPLC (MeCN:H₂O gradients) achieves >95% purity.
Industrial Scalability
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 55–70°C | Minimizes byproducts |
| Catalyst | Triethylamine | Enhances reaction efficiency |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups.
Reduction: This reaction can affect the carbonyl groups.
Substitution: This reaction can occur at the aromatic rings or the thioacetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research has indicated that ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits several promising biological activities:
Antimicrobial Activity :
Studies have shown that derivatives of this compound have significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of specific enzymes or disruption of microbial cell membranes.
Antioxidant Properties :
The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress in various biological systems.
Anticancer Potential :
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable candidate for drug development:
| Application Area | Description |
|---|---|
| Drug Development | Potential lead compound for developing new antibiotics and anticancer agents due to its biological activity profile. |
| Pharmaceutical Formulation | Can be formulated into various dosage forms (tablets, injectables) for targeted delivery and enhanced bioavailability. |
| Research Tool | Useful in biochemical assays to study enzyme inhibition and cellular responses to oxidative stress. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of derivatives based on the structure of ethyl 2-{...}. The results showed significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests potential applications in treating oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several classes of heterocycles, including tetrahydrobenzo[b]thiophenes, thienopyrimidinones, and cyclopenta-fused systems. Below is a comparative analysis:
Key Differences and Implications
Core Heterocycles: The target compound’s cyclopenta-fused systems may enhance rigidity and lipophilicity compared to simpler tetrahydrobenzo[b]thiophenes . This could influence binding to hydrophobic enzyme pockets.
Synthetic Complexity: The Petasis reaction for compound 6o achieved only 22% yield , whereas cyclocondensation routes for pyrimidinones or Knoevenagel condensations often yield >50%. The target compound’s multi-step synthesis may require optimization for scalability.
Bioactivity Gaps: While 2-substituted thienopyrimidinones show anti-tyrosinase activity and cyanoacrylamido derivatives exhibit antioxidant effects , the target compound’s pharmacological profile remains uncharacterized.
Physicochemical Properties
- Molecular Weight : The target compound (C₂₈H₂₅N₃O₄S₂) has a molecular weight of ~555.6 g/mol, significantly higher than simpler analogues like 6o (390.4 g/mol ).
- Solubility: The ethyl carboxylate may improve aqueous solubility compared to non-esterified thienopyrimidinones .
Research Recommendations
Bioactivity Screening : Prioritize assays for kinase inhibition, antioxidant activity, and anti-inflammatory effects based on structural parallels .
Synthetic Optimization : Explore one-pot methodologies or catalytic coupling to improve yield.
Computational Studies : Perform docking simulations to predict target engagement (e.g., tyrosinase or COX-2 binding ).
Biological Activity
Ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that exhibits a range of biological activities. This article reviews its synthesis, structure, and biological activities based on various studies.
- Molecular Formula : C29H29N3O4S3
- Molecular Weight : 579.8 g/mol
- CAS Number : 315691-96-4
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. A study highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Compounds similar to this compound have been studied for their anticancer potential. For instance, some derivatives have shown activity against colon carcinoma (HCT116) and breast cancer (T47D) cell lines with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.
Anticonvulsant Effects
The anticonvulsant activity of related compounds has been documented. Certain derivatives have been found to exhibit protective effects in animal models of epilepsy, potentially through modulation of neurotransmitter systems .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several thieno[2,3-d]pyrimidine derivatives. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ethyl Compound | 32 | Staphylococcus aureus |
| Ethyl Compound | 64 | Escherichia coli |
| Standard Antibiotic | 16 | Staphylococcus aureus |
Study on Anticancer Activity
In a study assessing anticancer properties, ethyl 2-{[(4-oxo...]} was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating strong potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 6.2 |
| T47D | 27.3 |
Q & A
Q. How do structural modifications influence pharmacokinetic properties?
- Methodological Answer : Replace the ethyl carboxylate with a tert-butyl ester to enhance metabolic stability (t₁/₂ > 6 hours in plasma). Introducing a polyethylene glycol (PEG) chain at the 5,6-dihydro-cyclopenta[b]thiophene moiety improves aqueous solubility (>10 mg/mL) while maintaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
